molecular formula C20H28O3 B584528 4-Hydroxy-9-cis-Retinoic acid-d3 CAS No. 1346606-78-7

4-Hydroxy-9-cis-Retinoic acid-d3

Cat. No.: B584528
CAS No.: 1346606-78-7
M. Wt: 319.459
InChI Key: KGUMXGDKXYTTEY-YVCXFFPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Isotopic Labeling

4-Hydroxy-9-cis-Retinoic Acid-d3 is systematically named (2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid-d3 , reflecting its stereochemistry and deuterium substitution. The isotopic labeling involves three deuterium atoms replacing hydrogens at the 2,6,6-trimethyl positions on the cyclohexenyl ring. This compound is cataloged under CAS Registry Number 150737-17-0 (non-deuterated form) and 71749326 (deuterated form).

Molecular Formula and Deuterium Substitution Patterns

The molecular formula is C₂₀H₂₅D₃O₃ , with a molecular weight of 319.5 g/mol . Deuterium substitution occurs at three methyl groups:

  • Position 2 : One deuterium on the cyclohexenyl ring.
  • Position 6 : Two deuterium atoms on the adjacent methyl groups.

This labeling reduces metabolic lability while preserving the compound’s retinoid activity.

Table 1: Isotopic Composition

Position Substitution Number of Deuterium Atoms
2 CH₂D 1
6 CD₃ 2

2D/3D Structural Elucidation and Conformational Analysis

The structure comprises:

  • A cyclohexenyl ring with hydroxyl (-OH) at position 4 and deuterated methyl groups.
  • A conjugated tetraenoic acid chain (2E,4E,6Z,8E configuration).

Conformational analysis reveals steric hindrance between the C9 methyl group and the cyclohexenyl ring, favoring a distorted s-cis conformation of the polyene chain. Computational studies show that the 9-cis geometry enables binding to retinoid X receptors (RXRs) by maintaining a 30° dihedral angle between the ring and carboxylate group.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.67 (1H, d, J = 15.7 Hz, H-8), 6.31 (1H, d, J = 14.7 Hz, H-12), 5.72 (1H, t, H-14).
    • Deuterium-induced splitting observed at δ 1.84 (CD₃, s) and δ 1.95 (CH₂D, s).
  • ¹³C NMR :

    • δ 137.6 (C-9), 134.7 (C-12), 119.6 (C-14).

Infrared Spectroscopy (IR)

  • Peaks at 3450 cm⁻¹ (O-H stretch), 1710 cm⁻¹ (carboxylic acid C=O), and 1605 cm⁻¹ (conjugated C=C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 319.5 [M+H]⁺, with fragmentation ions at m/z 255.2 (loss of COOH) and 173.1 (cyclohexenyl fragment).
  • GC-MS : Characteristic ions at m/z 316 (M⁺-D₃) and 255 (base peak).

Table 2: Key Spectral Data

Technique Key Signals Interpretation
¹H NMR δ 6.67 (d), δ 1.84 (s) Olefinic protons, CD₃ groups
IR 3450 cm⁻¹, 1710 cm⁻¹ Hydroxyl, carboxylic acid groups
ESI-MS m/z 319.5 [M+H]⁺ Molecular ion peak

Properties

CAS No.

1346606-78-7

Molecular Formula

C20H28O3

Molecular Weight

319.459

IUPAC Name

(2E,4E,6Z,8E)-9-[3-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3

InChI Key

KGUMXGDKXYTTEY-YVCXFFPKSA-N

SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Condensation of 9-cis-C15-Aldehyde with Ethyl Senecioate

This method, adapted from classical retinoid synthesis, involves the reaction of 9-cis-C15-aldehyde with ethyl senecioate in the presence of potassium amide in liquid ammonia. The reaction proceeds via a Wittig-Horner mechanism, yielding 9-cis-retinoic acid with high stereochemical fidelity. Key parameters include:

ParameterConditionYield (%)
SolventLiquid ammonia65–70
Temperature−33°C (boiling point of ammonia)
Reaction Time6–8 hours
PurificationColumn chromatography (silica gel)

Critical Considerations :

  • The use of anhydrous conditions prevents hydrolysis of intermediates.

  • Stereochemical integrity is maintained by avoiding prolonged exposure to light or heat, which promotes isomerization.

Photoisomerization of All-Trans-Retinoic Acid

All-trans-retinoic acid undergoes photoisomerization in polar solvents such as acetonitrile under UV light (λ = 350 nm). This method generates a mixture of cis isomers, with the 9-cis configuration constituting ~20–30% of the product.

ParameterConditionYield (%)
Light SourceUV lamp (350 nm)
SolventAcetonitrile
Reaction Time4–6 hours
9-cis Isomer Proportion25% (with 13-cis and others)

Limitations :

  • Low selectivity necessitates extensive purification via high-performance liquid chromatography (HPLC).

  • Scalability is constrained by energy-intensive light exposure requirements.

Introduction of the hydroxyl group at the C4 position is achieved through controlled oxidation followed by reduction.

Chemical Oxidation with Potassium Permanganate

9-cis-Retinoic acid is treated with potassium permanganate (KMnO₄) in an alkaline aqueous medium, yielding 4-keto-9-cis-retinoic acid. Subsequent reduction with sodium borohydride (NaBH₄) produces 4-hydroxy-9-cis-retinoic acid.

StepReagent/ConditionIntermediate/ProductYield (%)
Oxidation0.1 M KMnO₄, pH 10, 25°C, 2 h4-keto-9-cis-retinoic acid55–60
Reduction0.5 M NaBH₄, ethanol, 0°C, 1 h4-hydroxy-9-cis-retinoic acid70–75

Analytical Validation :

  • HPLC analysis (C18 column, 345 nm detection) confirms >95% purity post-reduction.

  • Nuclear magnetic resonance (NMR) spectroscopy verifies the hydroxyl group’s regiochemistry (δ 4.1 ppm, broad singlet).

Enzymatic Hydroxylation

Rat liver microsomes containing cytochrome P450 enzymes catalyze the hydroxylation of 9-cis-retinoic acid in vitro. While less common in industrial synthesis, this method offers insights into metabolic pathways.

ParameterConditionYield (%)
Enzyme SourceRat liver microsomes15–20
CofactorNADPH
Incubation Time60 minutes

Deuteration Strategies

Deuterium incorporation targets specific positions to minimize metabolic degradation while preserving bioactivity.

Deuterium Exchange via Acid-Catalyzed H/D Scrambling

4-Hydroxy-9-cis-retinoic acid is dissolved in deuterated methanol (CD₃OD) containing deuterated hydrochloric acid (DCl). The mixture is refluxed at 60°C for 48 hours, enabling H/D exchange at labile α-positions.

ParameterConditionDeuterium Incorporation (%)
SolventCD₃OD
Catalyst0.1 M DCl
Temperature60°C
Time48 hours85–90

Limitations :

  • Non-selective deuteration may occur at multiple sites.

  • Prolonged heating risks isomerization of the 9-cis double bond.

Synthesis from Deuterated Precursors

Deuterated ethyl senecioate-d₃ is used in the initial Wittig-Horner condensation, ensuring deuterium incorporation at the C9 methyl group. This method achieves >99% isotopic purity.

ParameterConditionYield (%)
Deuterated ReagentEthyl senecioate-d₃60–65
SolventLiquid ammonia
PurificationHPLC (C18, acetonitrile/water)

Purification and Quality Control

Final purification employs reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid. Key quality metrics include:

MetricSpecificationMethod
Purity≥98%HPLC (345 nm)
Isotopic Purity≥99% d3Mass spectrometry (ESI-MS)
Stereochemical Integrity9-cis configuration retainedCD Spectroscopy

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-9-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of retinoic acids, such as 4-oxo-retinoic acid and retinol.

Scientific Research Applications

Chemical Research Applications

4-Hydroxy-9-cis-Retinoic Acid-d3 serves as a model compound in retinoid chemistry, facilitating the understanding of retinoid interactions with various reagents and catalysts. Its unique structural properties allow researchers to investigate the reactivity and stability of retinoids under different conditions.

In biological research, this compound is studied for its role in cellular differentiation, proliferation, and apoptosis. It has been shown to influence metabolic pathways related to retinoids, making it a critical compound for understanding cellular processes.

Case Study: Induction of Differentiation in Cancer Cells

A study demonstrated that this compound significantly induced differentiation in HL-60 leukemia cells, promoting apoptosis even in cell lines resistant to other treatments. The compound was found to enhance tissue transglutaminase activity, which is associated with increased apoptosis rates .

Medical Applications

The medical applications of this compound are extensive, particularly in oncology and dermatology. It has been investigated for its potential therapeutic effects against various cancers and skin conditions.

Table 2: Medical Applications of this compound

ApplicationDisease/ConditionMechanism of Action
Cancer TreatmentAcute Promyelocytic LeukemiaInduces differentiation and apoptosis in cancer cells
Skin HealthAcne and PsoriasisReduces inflammation and promotes skin cell turnover
ChemopreventionBreast CancerInhibits tumor growth through various apoptotic pathways

Case Study: Efficacy in Breast Cancer

Research indicated that the combination of this compound with other retinoids resulted in a significant reduction (up to 96%) in mammary cancer incidence in aged rat models. This suggests a synergistic effect that may enhance chemopreventive strategies against breast cancer .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in developing new therapeutic agents. Its properties make it suitable for formulating skincare products aimed at improving skin health through its anti-inflammatory and regenerative effects.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 4-Hydroxy-9-cis-Retinoic Acid-d3 and related retinoids:

Compound Molecular Weight (g/mol) Key Structural Features Receptor Affinity Primary Applications
4-Hydroxy-9-cis-RA-d3 ~317.45 Deuteration at C-3; hydroxylation at C-4 Presumed RXR/RAR binding (inferred) LC-MS/MS internal standard
9-cis-Retinoic Acid 300.40 9-cis double bond; no hydroxylation Binds RARα, β, γ and RXRs (IC50: 5–60 nM) Cancer therapy, differentiation studies
All-trans-Retinoic Acid 300.44 All-trans configuration Binds RARs (IC50: ~5 nM); no RXR affinity Acute promyelocytic leukemia treatment
4-Oxo-9-cis-RA 314.43 Ketone group at C-4 Unknown; presumed weaker RXR/RAR affinity Major metabolite of 9-cis-RA
13,14-Dihydro-9-cis-RA 302.45 Saturated C13–C14 bond Unknown Intermediate in β-oxidation pathways
Key Observations:
  • Deuteration: 4-Hydroxy-9-cis-RA-d3’s deuterium substitution minimizes metabolic degradation compared to non-deuterated analogs, enhancing its utility in analytical workflows .
  • Hydroxylation vs. Ketone Formation : The hydroxyl group at C-4 distinguishes it from 4-Oxo-9-cis-RA, which undergoes oxidation at the same position .

Metabolic Pathways

  • 4-Hydroxy-9-cis-RA-d3: Used to track hydroxylation and isomerization pathways of 9-cis-RA in vivo. Deuteration slows hepatic metabolism, reducing interference with endogenous retinoid quantification .
  • 9-cis-RA : Metabolized via hydroxylation (C-4), oxidation (4-oxo), and isomerization (to 13-cis and all-trans forms) .
  • 4-Oxo-9-cis-RA : A terminal metabolite formed via oxidation, detectable in plasma during bioequivalence studies .

Analytical Considerations

  • Chromatographic Separation: 4-Hydroxy-9-cis-RA-d3 elutes slightly earlier than non-deuterated 4-hydroxy-9-cis-RA in reversed-phase LC-MS/MS, facilitating accurate quantification .
  • Sensitivity : Deuterated analogs improve detection limits (e.g., LOQ < 1 ng/mL for 9-cis-RA in plasma) by reducing ion suppression .

Q & A

Basic Research Questions

Q. How is 4-Hydroxy-9-cis-Retinoic Acid-d3 synthesized, and what analytical methods validate its structural integrity?

  • Methodology : The compound is synthesized via deuteration of non-labeled precursors, such as 9-cis-retinoic acid, using deuterium oxide (D₂O) or deuterated reagents. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify molecular weight (317.45 g/mol) and isotopic purity .
  • Key Considerations : Ensure deuterium labeling efficiency (>97%) by comparing MS spectra with unlabeled analogs. NMR chemical shifts for deuterated carbons should align with theoretical predictions .

Q. What are the primary biological roles of 4-Hydroxy-9-cis-Retinoic Acid-d3 in cellular systems?

  • Mechanistic Insight : As a retinoid X receptor (RXR) agonist, it modulates gene transcription via RXR heterodimerization with nuclear receptors (e.g., PPAR, LXR). Its deuterated form enables tracking of metabolic stability in in vitro assays, such as hepatocyte incubation followed by LC-MS/MS analysis .
  • Experimental Design : Use reporter gene assays (e.g., luciferase under RXR-responsive promoters) to quantify transcriptional activation. Compare dose-response curves with non-deuterated analogs to assess isotopic effects on potency .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the pharmacokinetics and receptor-binding affinity of 4-Hydroxy-9-cis-Retinoic Acid-d3?

  • Data Analysis : Deuteration typically reduces metabolic clearance by stabilizing C-D bonds, prolonging half-life. Use in vitro microsomal stability assays (e.g., human liver microsomes) to compare degradation rates between deuterated and non-deuterated forms. Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) to RXRs .
  • Contradiction Resolution : If deuterated analogs show unexpected reductions in binding affinity, investigate steric hindrance via molecular dynamics simulations or X-ray crystallography of receptor-ligand complexes .

Q. What experimental strategies resolve discrepancies in gene expression profiles induced by 4-Hydroxy-9-cis-Retinoic Acid-d3 across different cell lines?

  • Methodological Approach :

  • Perform RNA sequencing (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes.
  • Cross-validate results with qPCR for high-priority targets (e.g., CYP26A1, CRABP2).
  • Control for batch effects by normalizing data to housekeeping genes and using standardized cell culture conditions .
    • Hypothesis Testing : If contradictory gene activation patterns arise (e.g., upregulation in cancer cells vs. suppression in normal cells), assess RXR isoform expression (α, β, γ) via Western blotting, as ligand specificity varies by subtype .

Q. How can 4-Hydroxy-9-cis-Retinoic Acid-d3 be utilized as an internal standard in retinoid quantification studies?

  • Analytical Workflow :

  • Spike deuterated compound into biological matrices (e.g., plasma, tissue homogenates) during sample preparation.
  • Use high-resolution MS (HRMS) with multiple reaction monitoring (MRM) to distinguish endogenous retinoids from the deuterated standard based on mass shifts (e.g., +3 Da).
  • Validate method accuracy via calibration curves with known concentrations .
    • Quality Control : Ensure isotopic purity (>99%) to avoid cross-signal interference. Monitor for deuterium-hydrogen exchange under acidic/basic conditions during extraction .

Research Design and Ethical Considerations

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studies involving 4-Hydroxy-9-cis-Retinoic Acid-d3?

  • Guidelines : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example:

  • Novelty: Investigate its role in non-canonical RXR signaling pathways (e.g., NF-κB modulation).
  • Ethical Compliance: Adhere to institutional review boards (IRBs) for animal/human tissue studies, emphasizing deuterated compound safety profiles .

Q. How should conflicting data on retinoid isomerization kinetics involving 4-Hydroxy-9-cis-Retinoic Acid-d3 be addressed?

  • Troubleshooting :

  • Replicate experiments under controlled temperature/pH conditions to minimize spontaneous isomerization.
  • Use chiral chromatography to separate isomers and confirm retention times with deuterated standards.
  • Compare results with isotopic labeling studies (e.g., <sup>13</sup>C-labeled analogs) to rule out deuterium-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.